Isobutyronitrile Isobutyronitrile Isobutyronitrile (IBN) is an aliphatic nitrile. It is widely used as a solvent for electrochemical analyses. IBN can be prepared from amino acids, via anaerobic degradation. It undergoes oxidative dehydrogenation in the presence of an iron phosphate catalyst to afford methacrylonitrile, acetone, carbon oxides and traces of cyanic acid.
Isobutyronitrile appears as a clear colorless liquid. Flash point 47°F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion.
Isobutyronitrile is an aliphatic nitrile that is acetonitrile in which two of the hydrogens have been replaced by methyl groups. It has a role as a polar aprotic solvent. It is an aliphatic nitrile and a volatile organic compound.
Brand Name: Vulcanchem
CAS No.: 78-82-0
VCID: VC21270793
InChI: InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3
SMILES: CC(C)C#N
Molecular Formula: C4H7N
Molecular Weight: 69.11 g/mol

Isobutyronitrile

CAS No.: 78-82-0

Cat. No.: VC21270793

Molecular Formula: C4H7N

Molecular Weight: 69.11 g/mol

* For research use only. Not for human or veterinary use.

Isobutyronitrile - 78-82-0

Specification

Description Isobutyronitrile (IBN) is an aliphatic nitrile. It is widely used as a solvent for electrochemical analyses. IBN can be prepared from amino acids, via anaerobic degradation. It undergoes oxidative dehydrogenation in the presence of an iron phosphate catalyst to afford methacrylonitrile, acetone, carbon oxides and traces of cyanic acid.
Isobutyronitrile appears as a clear colorless liquid. Flash point 47°F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion.
Isobutyronitrile is an aliphatic nitrile that is acetonitrile in which two of the hydrogens have been replaced by methyl groups. It has a role as a polar aprotic solvent. It is an aliphatic nitrile and a volatile organic compound.
CAS No. 78-82-0
Molecular Formula C4H7N
Molecular Weight 69.11 g/mol
IUPAC Name 2-methylpropanenitrile
Standard InChI InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3
Standard InChI Key LRDFRRGEGBBSRN-UHFFFAOYSA-N
SMILES CC(C)C#N
Canonical SMILES CC(C)C#N
Boiling Point 219 °F at 760 mm Hg (EPA, 1998)
103.9 °C
102 °C
219°F
Colorform Colorless liquid
Flash Point 47 °F (EPA, 1998)
8 °C (46 °F) - closed cup
47 °F (8 °C) - closed cup
47°F
Melting Point -96.7 °F (EPA, 1998)
-71.5 °C
-97°F

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